(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

Catalog No.
S732297
CAS No.
50372-61-7
M.F
C11H7Br2NO
M. Wt
328.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

CAS Number

50372-61-7

Product Name

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-phenylmethanone

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

InChI

InChI=1S/C11H7Br2NO/c12-8-6-9(14-11(8)13)10(15)7-4-2-1-3-5-7/h1-6,14H

InChI Key

ZTJSJDHXCJVYCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone is an organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms and a phenyl group attached to a carbonyl moiety. Its molecular formula is C_{11}H_{8}Br_{2}N_{1}O, indicating that it contains two bromine atoms, one nitrogen atom, and one oxygen atom in addition to carbon and hydrogen. The structure of this compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, and a phenyl group that contributes to its chemical properties and potential biological activities.

Typical for both pyrrole derivatives and ketones. These include:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions due to its electron-rich nature.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The bromine substituents on the pyrrole ring may undergo further halogenation under certain conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Compounds containing brominated pyrroles have been studied for their biological activities, which may include:

  • Antimicrobial Properties: Some studies suggest that brominated pyrroles exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
  • Anticancer Activity: Research indicates that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neuroactive Effects: Pyrrole derivatives have been explored for their potential neuroprotective effects, influencing neurotransmitter systems.

The specific biological activity of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone would require further empirical studies to elucidate its mechanisms of action and therapeutic potential.

The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone can be achieved through several methods:

  • Bromination of Pyrrole: Starting from 1H-pyrrole, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce bromine at the 4 and 5 positions.
  • Formation of Ketone: The subsequent reaction with benzoyl chloride or another appropriate acyl chloride can yield the desired ketone via acylation.
  • One-Pot Synthesis: A one-pot synthesis approach may also be utilized where both bromination and acylation occur sequentially in a single reaction vessel.

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer properties, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Its biological activity may extend to use as a pesticide or herbicide.
  • Material Science: As a building block in organic synthesis, it could contribute to the development of new materials with specific properties.

Interaction studies involving (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone could focus on:

  • Protein Binding Affinity: Investigating how the compound interacts with specific proteins could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems could reveal its pharmacokinetics and potential side effects.
  • Synergistic Effects: Studying its interactions with other known drugs or compounds could enhance its therapeutic efficacy or reduce toxicity.

Several compounds share structural similarities with (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone. These include:

Compound NameStructure FeaturesNotable Activities
4-Bromophenyl methanoneAromatic ketoneAntimicrobial
5-Bromo-1H-pyrroleBrominated pyrroleAnticancer
3-Bromo-N-(phenyl)propanamideAmide derivativeAnti-inflammatory
2-MethylpyrroleMethylated pyrroleNeuroactive

While these compounds may exhibit some overlapping biological activities due to similar structural motifs, (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone's unique combination of bromination and carbonyl functionality may confer distinct properties that warrant further investigation.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50372-61-7

Wikipedia

4,5-Dibromo-2-benzoylpyrrole

Dates

Last modified: 08-15-2023

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